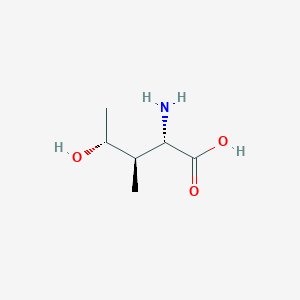

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid is a chiral amino acid derivative It is structurally related to other amino acids and plays a significant role in various biochemical processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis, which employs chiral catalysts or auxiliaries to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired amino acid through metabolic pathways. The fermentation broth is then processed to isolate and purify the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a keto acid, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research focuses on its potential therapeutic effects and its use in drug development.

Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mécanisme D'action

The mechanism of action of (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes, participating in various biochemical reactions. The molecular targets and pathways involved include amino acid transporters and metabolic enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid: A glutamine derivative used in PET imaging.

2-amino-4,6-dichloropyrimidine-5-carbaldehyde: A compound used in the synthesis of pyrimidine-based drugs.

Uniqueness

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Activité Biologique

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid, commonly known as 4-hydroxyisoleucine , is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in metabolic regulation and insulin secretion. This compound is primarily derived from fenugreek seeds and has been researched for its insulinotropic properties, making it a candidate for diabetes management.

- Molecular Formula : C6H13NO3

- Molecular Weight : 145.17 g/mol

- Structure : The compound features a hydroxyl group at the fourth carbon, which is crucial for its biological activity.

Insulinotropic Effects

Research indicates that this compound enhances insulin secretion from pancreatic beta cells. This effect is particularly significant in the context of glucose metabolism:

- Mechanism of Action : The compound appears to stimulate insulin release through a glucose-dependent mechanism. It enhances the sensitivity of beta cells to glucose, thereby promoting insulin secretion when blood glucose levels rise .

- Case Studies : In studies involving diabetic models, administration of 4-hydroxyisoleucine resulted in improved glycemic control and increased insulin levels. For instance, one study demonstrated that doses as low as 1 µM could significantly enhance insulin secretion in vitro .

Metabolic Effects

Beyond its insulinotropic properties, this compound influences various metabolic pathways:

- Lipid Metabolism : Preliminary studies suggest that this amino acid may play a role in lipid metabolism by modulating fatty acid oxidation and synthesis. This could have implications for managing obesity and metabolic syndrome .

- Protein Synthesis : As an amino acid derivative, it may also contribute to protein synthesis processes within muscle tissues, potentially aiding in muscle recovery and growth after exercise .

Research Findings

A comprehensive review of literature provides insights into the biological activities associated with this compound:

| Study | Findings |

|---|---|

| Ribes et al. (2010) | Demonstrated that 4-hydroxyisoleucine significantly stimulates insulin secretion in a dose-dependent manner. |

| Rolland-Fulcrand et al. (2004) | Highlighted the compound's potential as an insulinotropic agent isolated from fenugreek seeds. |

| Recent Clinical Trials | Ongoing trials are assessing the efficacy of 4-hydroxyisoleucine in diabetic patients to evaluate its role in glycemic control and overall metabolic health. |

Propriétés

Numéro CAS |

21704-86-9 |

|---|---|

Formule moléculaire |

C6H13NO3 |

Poids moléculaire |

147.17 g/mol |

Nom IUPAC |

(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5-/m0/s1 |

Clé InChI |

OSCCDBFHNMXNME-LMVFSUKVSA-N |

SMILES isomérique |

C[C@@H]([C@@H](C)O)[C@@H](C(=O)O)N |

SMILES canonique |

CC(C(C)O)C(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.